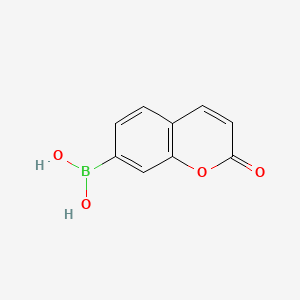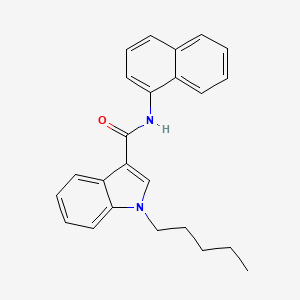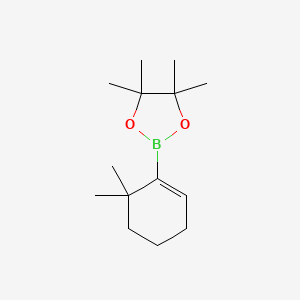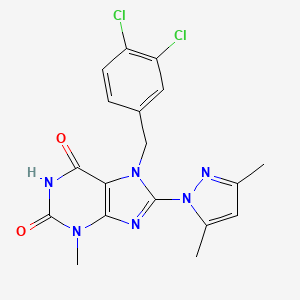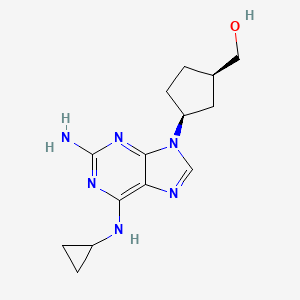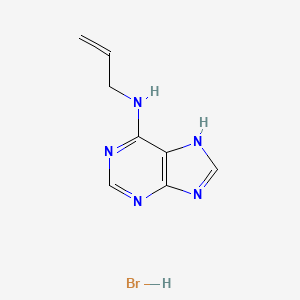
(Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxysuccinimide (NHS) is an organic compound with the formula (CH2CO)2NOH. It is a white solid that is used as a reagent for preparing active esters in peptide synthesis . NHS esters are the most important activated esters used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Synthesis Analysis
NHS can be synthesized by heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride . A common way to synthesize an NHS-activated acid is to mix NHS with the desired carboxylic acid and a small amount of an organic base in an anhydrous solvent . A coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is then added to form a highly reactive activated acid intermediate .Molecular Structure Analysis
The molecular structure of NHS consists of a five-membered ring with two carbonyl groups and one hydroxyl group attached to the nitrogen atom . The group is usually written as SuO- or -OSu in chemical notation .Chemical Reactions Analysis
NHS esters are commonly used for protein modification. For example, an NHS ester of fluorescein is commercially available, and can be added to a protein to obtain a fluorescently labeled protein in a straightforward reaction and purification step . NHS can be used with EDC to immobilize enzymes for biosensor applications .Physical And Chemical Properties Analysis
NHS is a white solid with a molar mass of 115.09 g/mol . It is used as a reagent for preparing active esters in peptide synthesis . It is sensitive to air moisture and water traces in solvents .Mécanisme D'action
Safety and Hazards
NHS causes skin irritation and serious eye damage . It may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling NHS . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide involves the reaction of N-hydroxysuccinimide with (Z,Z)-5,11-Eicosadienoic Acid in the presence of a coupling agent such as Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC).", "Starting Materials": ["N-hydroxysuccinimide", "(Z,Z)-5,11-Eicosadienoic Acid", "Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)"], "Reaction": ["Step 1: Dissolve N-hydroxysuccinimide and (Z,Z)-5,11-Eicosadienoic Acid in a dry organic solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain (Z,Z)-5,11-Eicosadienoic Acid N-Hydroxysuccinimide."] } | |
| 1798394-85-0 | |
Formule moléculaire |
C24H39NO4 |
Poids moléculaire |
405.579 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h9-10,15-16H,2-8,11-14,17-21H2,1H3/b10-9-,16-15- |
Clé InChI |
LBDAFMASECPAPO-GJWNNSPJSA-N |
SMILES |
CCCCCCCCC=CCCCCC=CCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
